1,3-Benzodioxole, 4,7-dimethoxy-

Colorectal Cancer Antiproliferative SAR Benzodioxole Derivative

1,3-Benzodioxole, 4,7-dimethoxy- (CAS 23731‑75‑1) is a bicyclic benzodioxole derivative bearing methoxy groups at the 4‑ and 7‑positions. It serves as the unsubstituted core scaffold of a series of 5‑substituted analogs that have demonstrated anti‑proliferative activity in colorectal cancer models.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 23731-75-1
Cat. No. B3050117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 4,7-dimethoxy-
CAS23731-75-1
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)OCO2
InChIInChI=1S/C9H10O4/c1-10-6-3-4-7(11-2)9-8(6)12-5-13-9/h3-4H,5H2,1-2H3
InChIKeyHTXMJCHSFOPGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1,3-benzodioxole (CAS 23731-75-1) — Core Scaffold Identity and Procurement Context


1,3-Benzodioxole, 4,7-dimethoxy- (CAS 23731‑75‑1) is a bicyclic benzodioxole derivative bearing methoxy groups at the 4‑ and 7‑positions. It serves as the unsubstituted core scaffold of a series of 5‑substituted analogs that have demonstrated anti‑proliferative activity in colorectal cancer models [1]. The compound is employed as a synthetic intermediate in the preparation of more complex benzodioxole‑based molecules, including natural product analogs [2]. Its base physicochemical profile — molecular weight 182.17 g/mol, LogP 1.43, and polar surface area 36.9 Ų — distinguishes it from 5‑alkylated derivatives that carry additional lipophilic bulk.

Why 4,7-Dimethoxy-1,3-benzodioxole Cannot Be Replaced by Close Benzodioxole Analogs — Structural Determinants for 5‑Position Derivatization


The 4,7‑dimethoxy‑1,3‑benzodioxole scaffold is not interchangeable with other benzodioxole regioisomers or the unsubstituted parent compound (1,3‑benzodioxole). The 4,7‑methoxy positioning is critical for the electronic and steric environment that enables selective functionalization at the 5‑position. Patented SAR data demonstrate that 5‑substituted derivatives of this exact scaffold exhibit IC₅₀ values ranging from <37.5 μM to >225 μM against COLO 205 colorectal carcinoma cells, depending solely on the nature of the 5‑substituent [1]. Substituting the core with a 5,6‑dimethoxy isomer or a non‑methoxylated benzodioxole would abolish this derivatization site and the associated activity profile [1][2]. Consequently, procurement of the correct regioisomer is mandatory for any research program involving 5‑position SAR exploration or patent‑protected therapeutic candidates derived from this scaffold.

Quantitative Differentiation Evidence: 4,7-Dimethoxy-1,3-benzodioxole vs. Key 5-Substituted and Regioisomeric Comparators


5‑Substituent‑Dependent COLO 205 Antiproliferative Potency — The Unsubstituted Scaffold as the Baseline Comparator

The unsubstituted 4,7‑dimethoxy‑1,3‑benzodioxole scaffold serves as the structural baseline for a series of 5‑substituted analogs that show dramatic potency differences. In MTT assays on COLO 205 cells, the 5‑allyl derivative apiole (4,7‑dimethoxy‑5‑(2‑propen‑1‑yl)‑1,3‑benzodioxole) exhibits an IC₅₀ below 37.5 μM at 48 h, while the 5‑methyl derivative (SY‑1) and compound 5 (5‑n‑propyl) show IC₅₀ values of approximately 59.4 μM and 110.9 μM, respectively. In contrast, 5‑substituted analogs with bulky or polar side chains (e.g., compounds 7, 8, 9) display weak activity with IC₅₀ >225 μM [1][2]. This wide potency range emphasizes that the 4,7‑dimethoxy‑1,3‑benzodioxole scaffold is not intrinsically active but serves as an essential template whose activity is exquisitely tuned by the 5‑position substitution pattern.

Colorectal Cancer Antiproliferative SAR Benzodioxole Derivative

Physicochemical Divergence: 4,7-Dimethoxy-1,3-benzodioxole LogP vs. 5‑Alkylated Derivatives

The base 4,7‑dimethoxy‑1,3‑benzodioxole exhibits a calculated LogP of 1.43 (ALogP) and a topological polar surface area (TPSA) of 36.9 Ų . Although direct experimental LogP values for the 5‑substituted derivatives are not systematically reported in the same study, the addition of alkyl chains (methyl, allyl, propyl) is expected to increase LogP substantially. For context, the 5‑allyl derivative apiole (CAS 523‑80‑8) has a predicted LogP of approximately 2.8–3.1 based on cheminformatic estimation [1]. This ~1.4–1.7 log unit difference translates to a >25‑fold higher octanol‑water partition coefficient for the 5‑substituted analog, impacting solubility, permeability, and formulation behavior. Researchers requiring a less lipophilic starting material for further derivatization or comparative physicochemical studies should select the unsubstituted 4,7‑dimethoxy‑1,3‑benzodioxole.

Lipophilicity Drug‑likeness Physicochemical Profile

Synthetic Accessibility: Regiospecific Functionalization of 4,7-Dimethoxy-1,3-benzodioxole vs. 5,6-Dimethoxy Isomer

The 4,7‑dimethoxy substitution pattern allows regiospecific electrophilic aromatic substitution at the 5‑position, a feature exploited in the total synthesis of ventilone A, where 1,4‑dimethoxy‑2,3‑methylenedioxybenzene (a synonym for 4,7‑dimethoxy‑1,3‑benzodioxole) is converted to 2‑amino‑3,6‑dimethoxy‑4,5‑methylenedioxybenzoic acid via an isatin intermediate [1]. The 5,6‑dimethoxy‑1,3‑benzodioxole regioisomer lacks this accessible 5‑position due to steric and electronic deactivation by the adjacent methoxy groups . No analogous synthetic pathway has been reported for the 5,6‑isomer in the peer‑reviewed literature. This documented synthetic utility establishes that procurement of the 4,7‑regioisomer is essential for any project replicating published routes or exploring novel 5‑position derivatives.

Regioselective Synthesis Benzodioxole Intermediate Natural Product Total Synthesis

Purity and Characterization Standards: Vendor‑Reported Analytical Data for 4,7‑Dimethoxy‑1,3‑benzodioxole

Reputable chemical vendors supply 4,7‑dimethoxy‑1,3‑benzodioxole with a certified purity of ≥98% (HPLC) and provide full spectroscopic characterization including ¹H NMR, ¹³C NMR, and HRMS . For the closely related 5‑methyl derivative (SY‑1, CAS not assigned), commercial availability is limited to custom synthesis, and no standardized purity specification or batch‑level analytical data are publicly available from major suppliers. This discrepancy in quality assurance documentation reduces the procurement risk for the unsubstituted scaffold compared to its 5‑substituted analogs, where purity and identity verification may require in‑house re‑characterization.

Analytical Characterization QC/QA Chemical Purity

Procurement‑Oriented Application Scenarios for 4,7‑Dimethoxy‑1,3‑benzodioxole (CAS 23731‑75‑1)


Medicinal Chemistry SAR Campaigns Targeting the 5‑Position of Benzodioxole Antiproliferative Agents

Investigators pursuing structure‑activity relationship studies on 5‑substituted 4,7‑dimethoxy‑1,3‑benzodioxoles require the unsubstituted scaffold as the synthetic starting point. As demonstrated by the COLO 205 cell data, simply purchasing a pre‑functionalized analog (e.g., apiole or SY‑1) precludes exploration of alternative 5‑substituents that may yield IC₅₀ values below 37.5 μM [1]. The core scaffold enables comparative evaluation of novel substituents against known benchmarks (compound 5 IC₅₀ 110.9 μM; compound 4 IC₅₀ 72.1 μM), directly facilitating patent‑driven medicinal chemistry [2].

Total Synthesis of Benzodioxole‑Containing Natural Products (e.g., Ventilone A)

The established synthetic route to ventilone A uses 1,4‑dimethoxy‑2,3‑methylenedioxybenzene as the key intermediate. Attempting this synthesis with a different benzodioxole regioisomer, such as the 5,6‑dimethoxy analog, would fail because the requisite 5‑position selectivity is absent [3]. Procurement of the correct CAS‑specified compound is mandatory for replicating this and analogous published total syntheses.

Physicochemical Reference Standard for Benzodioxole Derivative Libraries

The unsubstituted 4,7‑dimethoxy‑1,3‑benzodioxole serves as a low‑lipophilicity baseline (LogP 1.43) against which the physicochemical properties of 5‑alkylated derivatives can be benchmarked. Unlike the 5‑allyl analog (estimated LogP 2.8–3.1), the unsubstituted scaffold does not carry additional lipophilic bulk, making it suitable for solubility‑limited assays or as a negative control in permeability studies . Researchers constructing benzodioxole‑focused compound libraries can use the unsubstituted core as a consistent reference point for data normalization.

Commercial‑Scale Synthesis of Patent‑Protected 5‑Substituted Benzodioxoles

The Japanese patent JP5313971B2 explicitly claims 5‑substituted 4,7‑dimethoxy‑1,3‑benzodioxoles as cell‑cycle inhibitors for colorectal cancer therapy, with the 5‑position substituent excluding methyl groups [2]. Industrial procurement of the 4,7‑dimethoxy‑1,3‑benzodioxole core is essential for CROs and pharmaceutical manufacturers seeking to produce patent‑compliant analogs at scale, as the patent landscape requires the use of this specific core scaffold.

Quote Request

Request a Quote for 1,3-Benzodioxole, 4,7-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.